molecular formula C15H11ClN2O5S B14445638 N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide CAS No. 77408-54-9

N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide

Cat. No.: B14445638
CAS No.: 77408-54-9
M. Wt: 366.8 g/mol
InChI Key: PQYCBNLGTCXXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its potential biological activities such as antimicrobial, antifungal, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products .

Major Products

Major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(5-Chloro-2-oxo-1,3

Properties

CAS No.

77408-54-9

Molecular Formula

C15H11ClN2O5S

Molecular Weight

366.8 g/mol

IUPAC Name

N-[4-[(5-chloro-2-oxo-1,3-benzoxazol-3-yl)sulfonyl]phenyl]acetamide

InChI

InChI=1S/C15H11ClN2O5S/c1-9(19)17-11-3-5-12(6-4-11)24(21,22)18-13-8-10(16)2-7-14(13)23-15(18)20/h2-8H,1H3,(H,17,19)

InChI Key

PQYCBNLGTCXXEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.